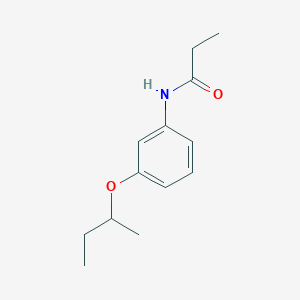![molecular formula C17H16ClNO2 B267151 2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267151.png)
2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide, also known as Cmpd-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery.
Wirkmechanismus
The mechanism of action of 2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is not fully understood. However, it is believed that 2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide inhibits the activity of certain proteins, which can lead to the inhibition of cell growth and the prevention of disease progression.
Biochemical and Physiological Effects
2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth. It has also been found to have anti-inflammatory properties and can reduce the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in lab experiments is its potential to inhibit the growth of cancer cells and prevent disease progression. However, one limitation is that the mechanism of action of 2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is not fully understood, which makes it difficult to predict its effects on different cell types.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. One direction is to further investigate its anti-tumor properties and its potential to prevent the progression of cancer. Another direction is to study its effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide and its effects on different cell types.
Synthesemethoden
The synthesis of 2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide involves several steps. The first step is the synthesis of 4-hydroxybenzaldehyde, which is then reacted with 2-methylprop-2-en-1-ol to form 4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde. This compound is then reacted with 2-chlorobenzoyl chloride to form 2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been the subject of several scientific studies due to its potential applications in drug discovery. One study found that 2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has anti-tumor properties and can inhibit the growth of cancer cells. Another study found that 2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide can inhibit the activity of a protein that is involved in the development of Alzheimer's disease.
Eigenschaften
Produktname |
2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide |
|---|---|
Molekularformel |
C17H16ClNO2 |
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
2-chloro-N-[4-(2-methylprop-2-enoxy)phenyl]benzamide |
InChI |
InChI=1S/C17H16ClNO2/c1-12(2)11-21-14-9-7-13(8-10-14)19-17(20)15-5-3-4-6-16(15)18/h3-10H,1,11H2,2H3,(H,19,20) |
InChI-Schlüssel |
RQINCDKRIRBZQH-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
CC(=C)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B267069.png)

![3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B267076.png)
![2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B267080.png)
![N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B267081.png)
![2-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267082.png)
![N-(2-methoxyethyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B267084.png)
![N-isopropyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B267085.png)
![N-methyl-3-[(phenoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B267086.png)
![3-[(phenoxyacetyl)amino]-N-propylbenzamide](/img/structure/B267087.png)
![N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267089.png)
![N-(2-methoxyethyl)-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267090.png)
![N-butyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267091.png)
![N-(2-furylmethyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B267093.png)